molecular formula C31H49ClN2O3 B12699595 (2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride CAS No. 82866-92-0

(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride

Cat. No.: B12699595
CAS No.: 82866-92-0
M. Wt: 533.2 g/mol
InChI Key: KHINYHOBHRBSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

The synthesis of (2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride involves several steps. One common method includes the reaction of 2-hydroxyethylamine with 11-bromo-1-undecene to form an intermediate, which is then reacted with 2-hydroxyphenethylamine and methylphenacyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

Scientific Research Applications

(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets are still under investigation, but its multi-functional groups allow for diverse interactions at the molecular level .

Comparison with Similar Compounds

Similar compounds include:

    (2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium bromide: Similar in structure but with a bromide ion instead of chloride.

    (2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium sulfate: Contains a sulfate group, which may alter its solubility and reactivity.

    (2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium nitrate:

These compounds share similar core structures but differ in their counterions, which can significantly impact their physical and chemical properties, as well as their applications.

Properties

CAS No.

82866-92-0

Molecular Formula

C31H49ClN2O3

Molecular Weight

533.2 g/mol

IUPAC Name

2-hydroxyethyl-[11-[2-(2-hydroxyphenyl)ethyl-methylamino]undecyl]-methyl-phenacylazanium;chloride

InChI

InChI=1S/C31H48N2O3.ClH/c1-32(23-21-29-19-13-14-20-30(29)35)22-15-8-6-4-3-5-7-9-16-24-33(2,25-26-34)27-31(36)28-17-11-10-12-18-28;/h10-14,17-20,34H,3-9,15-16,21-27H2,1-2H3;1H

InChI Key

KHINYHOBHRBSJN-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCCCCCC[N+](C)(CCO)CC(=O)C1=CC=CC=C1)CCC2=CC=CC=C2O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.